benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone
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Overview
Description
Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone is a complex organic compound that features a benzo[b]thiophene moiety and an azabicyclo[3.2.1]octane structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications and applications.
Mechanism of Action
- The primary target of this compound is the 5-HT1A receptor . This receptor belongs to the serotonin (5-hydroxytryptamine, 5-HT) receptor family and plays a crucial role in regulating various physiological functions, including mood, anxiety, and sleep .
- Binding Affinity : The compound interacts with the 5-HT1A receptor, specifically at the binding site. The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) , displays micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the benzo[b]thiophene core followed by the introduction of the azabicyclo[3.2.1]octane moiety. Key steps may involve:
Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives under acidic or basic conditions.
Introduction of Azabicyclo[3.2.1]octane: This step often involves the use of chiral catalysts to ensure the correct stereochemistry of the azabicyclo[3.2.1]octane ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can be employed to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[b]thiophen-2-yl ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring .
Scientific Research Applications
Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent targeting serotonin receptors, which are implicated in various psychiatric disorders such as depression and anxiety.
Biological Studies: It is used in biological assays to understand its interaction with different biological targets and its potential effects on cellular pathways.
Chemical Biology: Researchers use this compound to study its binding affinity and specificity towards various receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)propan-1-one: This compound has a similar benzo[b]thiophene core but differs in the substituents attached to the core.
Benzo[1,2-b4,5-b’]dithiophene: Another compound with a similar thiophene structure but with different electronic properties and applications.
Uniqueness
Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone is unique due to its specific combination of the benzo[b]thiophene core and the azabicyclo[3.2.1]octane moiety. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c18-16(17-12-5-3-6-13(17)9-8-12)15-10-11-4-1-2-7-14(11)19-15/h1-5,7,10,12-13H,6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIKDEGYBBWEMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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